

Application Note: Neotropine as a Tool for Studying Receptor X

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Compound of Interest

Compound Name: Neotropine
CAS No.: 53230-07-2
Cat. No.: B1678186

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Introduction

Receptor X, a G protein-coupled receptor (GPCR), is a key regulator in various physiological processes. Its dysfunction is implicated in several pathological states, making it a critical target for therapeutic development. Studying the pharmacology and signaling of Receptor X requires precise molecular tools. **Neotropine** is a competitive antagonist for Receptor X, exhibiting high affinity and manageable selectivity, making it an invaluable tool for in vitro and in vivo characterization of this receptor.[1][2]

This document provides a comprehensive overview of **Neotropine's** pharmacological properties and detailed protocols for its application in studying Receptor X, specifically focusing on the M2 muscarinic acetylcholine receptor subtype as a representative model.[1][3][4]

Pharmacological Data

Neotropine acts as a competitive antagonist at Receptor X.[1][5] While it is often described as non-selective across the five subtypes of this receptor family, its high affinity makes it a potent

tool for blocking receptor function.[1][5] The binding affinity (K_i) and functional antagonism (pA_2) values are critical parameters for designing and interpreting experiments.

Table 1: Binding Affinity of **Neotropine** for Receptor X Subtypes

This table summarizes the equilibrium dissociation constants (K_i) of **Neotropine** for the five subtypes of the Receptor X family, determined by radioligand binding assays. Lower K_i values indicate higher binding affinity.

Receptor Subtype	Neotropine K_i (nM)
Receptor X1 (M1)	1.27 ± 0.36 [5]
Receptor X2 (M2)	3.24 ± 1.16 [5]
Receptor X3 (M3)	2.21 ± 0.53 [5]
Receptor X4 (M4)	0.77 ± 0.43 [5]
Receptor X5 (M5)	2.84 ± 0.84 [5]

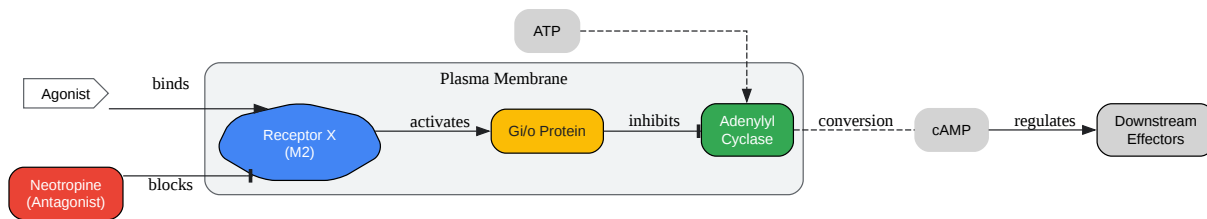
Table 2: Functional Antagonism of **Neotropine** at Receptor X2

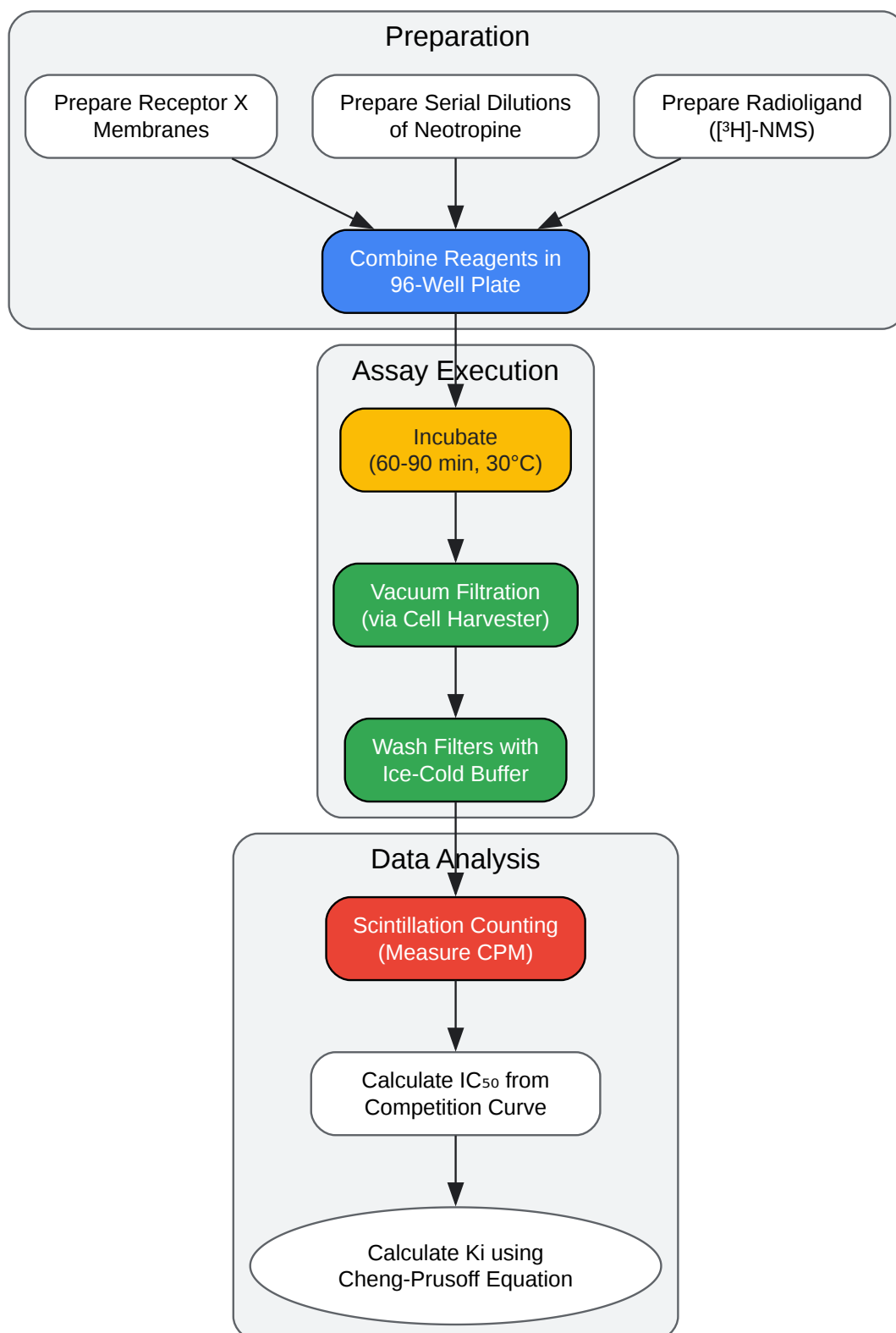
This table presents the pA_2 value for **Neotropine**, which quantifies its functional potency as an antagonist. The pA_2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

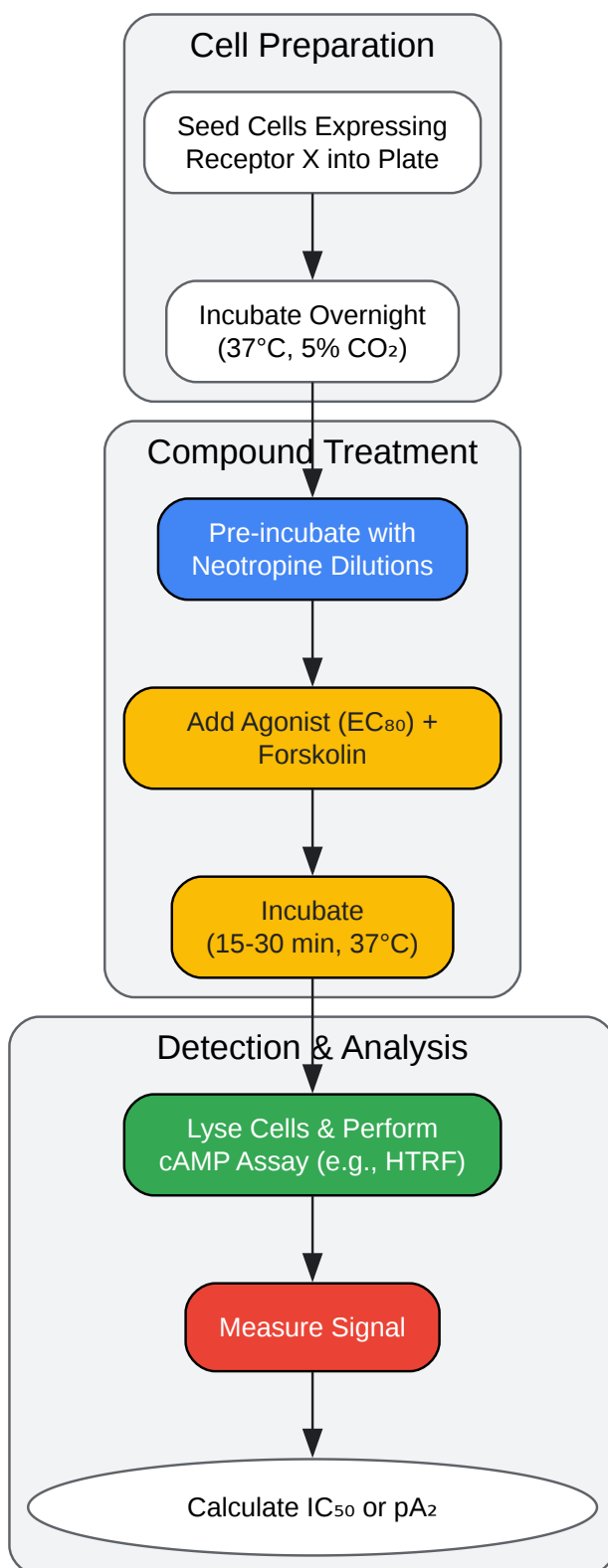
Tissue/System	Agonist	Neotropine pA_2 Value
Human Colon (Circular Muscle)	Carbachol	8.72 ± 0.28 [6]
Rat Lung	Acetylcholine	9.01[7]
Human Forearm Vasculature	Methacholine	8.03 ± 0.03 [8]

Signaling Pathway of Receptor X

Receptor X (specifically the M2 subtype) primarily couples to inhibitory G proteins (Gi/o).[3][9][10] Upon agonist binding, the receptor activates the Gi/o protein, leading to the inhibition of adenylyl cyclase. This enzymatic inhibition results in a decrease in intracellular cyclic AMP (cAMP) levels.[3][9][10] **Neotropine** competitively blocks the agonist from binding to the receptor, thereby preventing this signaling cascade.







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